3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide
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Description
The molecule “3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a benzothiophene ring, a thiophene ring, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiophene and thiophene rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The oxadiazole ring and the amide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiophene and thiophene rings might undergo electrophilic aromatic substitution reactions, while the oxadiazole ring and the amide group could participate in various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the amide group could allow for hydrogen bonding .Future Directions
The study and application of such a compound could be a promising area of research. Its complex structure and potential for diverse chemical reactions suggest that it could have interesting chemical and biological properties. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .
Properties
IUPAC Name |
3-chloro-N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-11-6-5-8(24-11)7-12-20-21-16(23-12)19-15(22)14-13(18)9-3-1-2-4-10(9)25-14/h1-6H,7H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENRMQIYVIVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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